![molecular formula C13H10BrN3O5 B1227710 2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester is a pyrimidinecarboxylic acid.
Applications De Recherche Scientifique
Synthesis and Characterization :
- A study by Grant, Seemann, and Winthrop (1956) in the Canadian Journal of Chemistry discusses the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, providing foundational knowledge relevant to similar compounds such as the one (Grant, Seemann, & Winthrop, 1956).
- In The Journal of Organic Chemistry, Marcotte, Rombouts, and Lubell (2003) describe the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, demonstrating the versatility in creating a variety of related compounds (Marcotte, Rombouts, & Lubell, 2003).
Chemical Reactions and Derivatives :
- Rao and Reddy (2006) in Phosphorus, Sulfur, and Silicon and the Related Elements explore the condensation of pyrimidine carboxylic acid derivatives with 3-(2-bromoacetyl)coumarins, a process that could be analogous to reactions involving the compound (Rao & Reddy, 2006).
- Kappe and Roschger (1989) in the Journal of Heterocyclic Chemistry investigate various reactions of tetrahydropyrimidine-5-carboxylic acid derivatives, providing insights into the chemical behavior of similar pyrimidine compounds (Kappe & Roschger, 1989).
Structural Analysis and Properties :
- The study by Zavodnik et al. (2005) in Acta Crystallographica Section E-Structure Reports Online examines the crystal structure of a related compound, highlighting the importance of structural analysis in understanding the properties of such molecules (Zavodnik et al., 2005).
Potential Biological Applications :
- Dorigo et al. (1996) in the Journal of Medicinal Chemistry explore the cardiotonic activity of novel pyrimidine derivatives, which might suggest potential biological applications for structurally related compounds (Dorigo et al., 1996).
Propriétés
Nom du produit |
2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester |
|---|---|
Formule moléculaire |
C13H10BrN3O5 |
Poids moléculaire |
368.14 g/mol |
Nom IUPAC |
[2-(2-bromoanilino)-2-oxoethyl] 2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H10BrN3O5/c14-8-3-1-2-4-9(8)16-10(18)6-22-12(20)7-5-15-13(21)17-11(7)19/h1-5H,6H2,(H,16,18)(H2,15,17,19,21) |
Clé InChI |
CEHDVRLOYYUQEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CNC(=O)NC2=O)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



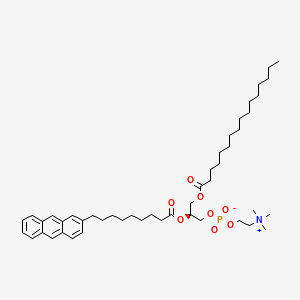
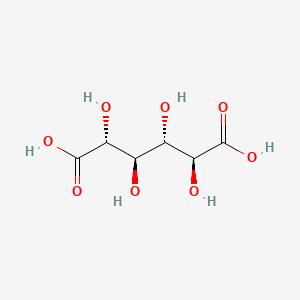
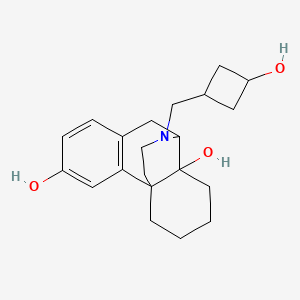
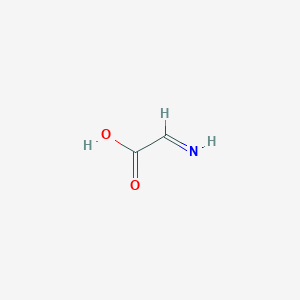
![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)
![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)
![4-(1,3-benzodioxol-5-yl)-6-[[2-(4-chlorophenyl)ethylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1227638.png)
![3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B1227639.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
![N-(3-acetylphenyl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227642.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
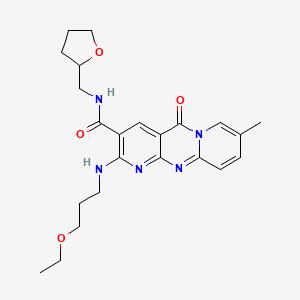

![N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-[(3-ethyl-5,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B1227651.png)